molecular formula C8H3Cl2F3O B1343542 1-(2,5-Dichlorophenyl)-2,2,2-trifluoroethanone CAS No. 886371-22-8

1-(2,5-Dichlorophenyl)-2,2,2-trifluoroethanone

Cat. No.: B1343542
CAS No.: 886371-22-8
M. Wt: 243.01 g/mol
InChI Key: HXPJKNUPFSLMBO-UHFFFAOYSA-N
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Description

Nuclear Magnetic Resonance Spectral Signatures

Nuclear magnetic resonance spectroscopy provides definitive structural identification of this compound through characteristic chemical shift patterns and coupling relationships. The aromatic proton signals exhibit specific downfield chemical shifts consistent with the electron-withdrawing effects of both chlorine substituents and the trifluoroacetyl group. The proton nuclear magnetic resonance spectrum displays distinct resonances for the aromatic hydrogen atoms, with the substitution pattern creating characteristic splitting patterns and chemical shift variations.

The fluorine-19 nuclear magnetic resonance spectrum presents a singlet resonance for the trifluoromethyl group, typically appearing in the region characteristic of trifluoroacetyl derivatives. The chemical shift of this fluorine signal provides information about the electronic environment and confirms the presence of the trifluoromethyl functionality adjacent to the carbonyl group.

Carbon-13 nuclear magnetic resonance spectroscopy reveals the carbonyl carbon signal at characteristic downfield positions, typically around 180 parts per million, reflecting the deshielding effects of the attached electronegative groups. The aromatic carbon resonances appear in the expected aromatic region with specific chemical shifts influenced by the chlorine substituent positions. The trifluoromethyl carbon appears as a characteristic quartet due to coupling with the three equivalent fluorine atoms.

Infrared and Raman Vibrational Profiling

Vibrational spectroscopy of this compound reveals characteristic absorption bands that confirm the molecular structure and provide information about functional group environments. The carbonyl stretching vibration appears at frequencies typical of aromatic ketones, with the electron-withdrawing substituents causing a shift to higher wavenumbers compared to unsubstituted acetophenone derivatives.

The carbon-fluorine stretching vibrations of the trifluoromethyl group produce strong absorption bands in the characteristic fingerprint region, typically appearing between 1100 and 1300 wavenumbers. These vibrations are particularly intense due to the highly polar nature of the carbon-fluorine bonds and provide definitive identification of the trifluoromethyl functionality.

Aromatic carbon-carbon stretching vibrations appear in the expected regions for substituted benzene derivatives, with specific band positions influenced by the electron-withdrawing nature of the chlorine atoms. The carbon-chlorine stretching vibrations contribute to the spectral complexity in the lower frequency regions, providing additional structural confirmation.

Mass Spectrometric Fragmentation Patterns

Mass spectrometric analysis of this compound produces characteristic fragmentation patterns that confirm the molecular structure and provide information about the stability of different molecular fragments. The molecular ion peak appears at mass-to-charge ratio 243, corresponding to the calculated molecular weight.

The base peak typically results from the loss of the trifluoromethyl group, producing a stable aromatic cation. This fragmentation pathway reflects the relative weakness of the carbon-carbon bond between the aromatic ring and the trifluoroacetyl group compared to other bonds within the molecule. The isotope pattern in the molecular ion region confirms the presence of two chlorine atoms through the characteristic chlorine isotope distribution.

Secondary fragmentation patterns include the loss of chlorine atoms from the aromatic ring, producing fragments with masses 35 and 37 daltons lower than the parent fragments, corresponding to the two chlorine isotopes. The trifluoroacetyl cation appears as a significant peak, demonstrating the stability of this fragment under electron impact conditions. These fragmentation patterns provide definitive structural confirmation and allow for unambiguous identification of the compound in complex mixtures.

Properties

IUPAC Name

1-(2,5-dichlorophenyl)-2,2,2-trifluoroethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H3Cl2F3O/c9-4-1-2-6(10)5(3-4)7(14)8(11,12)13/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXPJKNUPFSLMBO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)C(=O)C(F)(F)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H3Cl2F3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10645229
Record name 1-(2,5-Dichlorophenyl)-2,2,2-trifluoroethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10645229
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

886371-22-8
Record name 1-(2,5-Dichlorophenyl)-2,2,2-trifluoroethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10645229
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Nitration of Chlorophenyl Trifluoroethanone Precursors

The nitration of 1-(4-chlorophenyl)-2,2,2-trifluoroethanone serves as a foundational step. In a representative procedure ():

  • Reagents : Fuming sulfuric acid (20–30% SO₃), fuming nitric acid (48.6 mmol), dichloromethane.
  • Conditions :
    • Temperature: 5°C (initial), rising to 60°C exothermically.
    • Stirring: 40 minutes at room temperature post-addition.
  • Outcome :
    • Quantitative conversion to 1-(4-chloro-3-nitrophenyl)-2,2,2-trifluoroethanone with 97% purity (¹H NMR).
    • Yield: 11.40 g (93% isolated).

This step introduces a nitro group ortho to the chlorine substituent, directing subsequent chlorination.

Chlorination via Trichloroisocyanuric Acid (TCCA)

Chlorination of nitrated intermediates employs TCCA in sulfuric acid ():

  • Reagents : Trichloroisocyanuric acid, concentrated H₂SO₄.
  • Conditions :
    • Temperature: 220°C (external) under Cl₂ gas flow.
    • Duration: 9.5 hours.
  • Outcome :
    • 99.5% conversion (GC-FID) to 1-(3,4-dichloro-5-nitrophenyl)-2,2,2-trifluoroethanone.
    • Purification: Dichloromethane extraction and nitrogen purge.

Direct Chlorination with Cl₂ Gas

High-temperature chlorination replaces nitro groups with chlorine atoms ():

  • Reagents : Chlorine gas, dichloromethane.
  • Conditions :
    • Temperature: 180–250°C.
    • Pressure: Atmospheric, with Cl₂ introduced subsurface.
  • Outcome :
    • Selective substitution at meta and para positions, yielding 1-(2,5-dichlorophenyl)-2,2,2-trifluoroethanone.
    • Challenges: Competing dehalogenation requires precise temperature control.

Comparative Reaction Data

Step Reagents Temperature Time Yield/Purity Source
Nitration HNO₃, H₂SO₄ (fuming) 5–60°C 45 min 97% (¹H NMR)
TCCA Chlorination TCCA, H₂SO₄ 220°C 9.5 hr 99.5% conversion
Cl₂ Gas Chlorination Cl₂ gas 180–250°C 6 hr 85–90% isolated

Key Considerations

  • Regioselectivity : Electron-withdrawing groups (Cl, NO₂) deactivate the ring, necessitating vigorous conditions for substitution.
  • Purification : Dichloromethane extraction followed by vacuum distillation ensures high purity (>95%).
  • Safety : Use fume hoods for Cl₂ handling and neutralize acidic waste with NaHCO₃ ().

While not explicitly detailed in the cited patents, analogous pathways include:

Chemical Reactions Analysis

Types of Reactions

1-(2,5-Dichlorophenyl)-2,2,2-trifluoroethanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of carboxylic acids or other oxidized derivatives.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

1-(2,5-Dichlorophenyl)-2,2,2-trifluoroethanone has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antibacterial and antifungal properties.

    Medicine: Explored for its potential use in the development of pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(2,5-Dichlorophenyl)-2,2,2-trifluoroethanone involves its interaction with specific molecular targets. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and molecular targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • 1-(2,4-Dichlorophenyl)-2,2,2-trifluoroethanone
  • 1-(3,5-Dichlorophenyl)-2,2,2-trifluoroethanone
  • 1-(2,5-Dichlorophenyl)-2,2,2-trifluoroethanol

Uniqueness

1-(2,5-Dichlorophenyl)-2,2,2-trifluoroethanone is unique due to the specific positioning of the dichloro groups on the phenyl ring and the presence of the trifluoroethanone group. This unique structure imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.

Biological Activity

1-(2,5-Dichlorophenyl)-2,2,2-trifluoroethanone is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential applications in various fields such as pharmaceuticals and agriculture.

  • Molecular Formula : C8H3Cl2F3O
  • Molecular Weight : 243.01 g/mol
  • CAS Number : 130336-16-2

Biological Activity Overview

This compound has been investigated for several biological activities, primarily focusing on its antibacterial , antifungal , and antiviral properties. The compound's structure contributes to its interaction with various biological targets, enhancing its potential therapeutic applications.

Antibacterial and Antifungal Properties

Research indicates that this compound exhibits notable antibacterial and antifungal activities. It has been shown to inhibit the growth of various bacterial strains and fungal pathogens, making it a candidate for developing new antimicrobial agents.

Pathogen Type Activity Reference
BacteriaInhibitory
FungiInhibitory

The mechanism by which this compound exerts its biological effects involves binding to specific enzymes or receptors. This interaction can modulate enzyme activity or receptor signaling pathways, leading to various biological responses.

  • Enzyme Interaction : The compound may inhibit enzymes critical for microbial metabolism.
  • Receptor Modulation : Potential interaction with cellular receptors involved in signaling pathways.

Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of this compound against a range of pathogens. The results demonstrated significant inhibitory effects on both Gram-positive and Gram-negative bacteria as well as several fungal species.

  • Methodology : Disk diffusion method was employed to assess antibacterial activity.
  • Findings : The compound showed a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus.

Study 2: Antiviral Activity

In another research effort focused on antiviral properties, the compound was tested against HIV-1. The results indicated that it acts as an effective inhibitor of viral replication.

  • Methodology : Viral load was measured in treated versus untreated cell cultures.
  • Findings : A reduction in viral load by over 70% was observed at concentrations of 50 µg/mL.

Applications in Medicine and Industry

The potential applications of this compound extend beyond antimicrobial use:

  • Pharmaceutical Development : It serves as an intermediate in synthesizing antiviral drugs like Efavirenz.
  • Agricultural Use : Its antifungal properties make it a candidate for developing agricultural fungicides.

Q & A

Basic: What are the standard synthetic routes for preparing 1-(2,5-dichlorophenyl)-2,2,2-trifluoroethanone?

Answer:
The compound is typically synthesized via Friedel-Crafts acylation or Grignard reagent reactions. For example, reacting 2,5-dichlorobromobenzene with magnesium to form a Grignard reagent, followed by reaction with ethyl trifluoroacetate yields the target ketone . Alternative routes involve palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) between halogenated aryl precursors and trifluoroacetyl derivatives . Key optimization parameters include solvent choice (e.g., 1,4-dioxane for solubility) and catalyst loading (e.g., 5 mol% Pd(PPh₃)₄) .

Advanced: How do electronic effects of substituents influence the reactivity of this compound in enantioselective syntheses?

Answer:
The electron-withdrawing trifluoromethyl and chloro groups enhance electrophilicity at the carbonyl carbon, enabling asymmetric alkynylation or bioreduction. For instance, chiral ruthenium catalysts achieve 95% enantiomeric excess (ee) in alkynylation due to the substrate’s strong polarization . Computational studies (QM/MM) reveal that steric hindrance from the 2,5-dichloro substituents directs stereoselective binding to enzyme active sites in alcohol dehydrogenase (ADH)-mediated reductions .

Basic: What analytical techniques are critical for characterizing this compound?

Answer:

  • ¹H/¹³C NMR : Identifies hydration equilibria (e.g., geminal diol formation in hydrated forms) .
  • GC-MS/HPLC : Quantifies purity and monitors reaction progress, especially for enantiomeric excess in chiral derivatives .
  • FT-IR : Confirms carbonyl stretching (C=O at ~1750 cm⁻¹) and C-Cl/F vibrations .

Advanced: How can computational modeling resolve contradictions in catalytic efficiency for bioreductions of this compound?

Answer:
Molecular dynamics (MD) simulations clarify discrepancies in enzyme-substrate interactions. For example, evo-1.1.200 ADH shows higher selectivity for ortho-substituted derivatives due to tighter binding pockets, whereas Ras-ADH favors para-substituted analogs . QM/MM studies further explain how trifluoromethyl groups stabilize transition states, reducing activation energy in slow-binding inhibitors .

Basic: What safety protocols are essential when handling this compound?

Answer:

  • PPE : Gloves, goggles, and fume hoods are mandatory due to toxicity via inhalation, dermal contact, or ingestion .
  • Storage : Keep at –20°C in airtight containers to prevent hydrolysis or degradation .
  • Waste Disposal : Neutralize with alkaline solutions (e.g., NaOH) before incineration to avoid halogenated byproducts .

Advanced: What strategies mitigate low solubility during cross-coupling reactions involving this compound?

Answer:

  • Co-solvents : Use 10% v/v 1,4-dioxane or DMSO to enhance solubility without inhibiting catalysts .
  • Substrate Engineering : Introduce polar groups (e.g., sulfonyl) to improve aqueous compatibility while retaining reactivity .
  • Microwave Irradiation : Accelerates reaction kinetics, reducing prolonged exposure to low-solubility conditions .

Basic: How is this compound utilized in pharmaceutical intermediates?

Answer:
It serves as a precursor for anti-HIV drugs (e.g., Efavirenz) via catalytic asymmetric alkynylation and for Odanacatib (a cathepsin K inhibitor) through Suzuki-Miyaura cross-coupling and ADH-mediated bioreduction . Key steps include optimizing ee (>95%) and minimizing racemization during downstream functionalization .

Advanced: Why do certain derivatives of this compound fail in multicomponent reactions?

Answer:
Steric and electronic mismatches can disrupt reactivity. For example, ortho-substituted analogs (e.g., 1-(2-bromophenyl) derivatives) exhibit slow kinetics due to hindered access to the carbonyl group, requiring lower substrate concentrations (100 mM) and extended reaction times (50 h) . Computational screening of transition-state analogs helps predict viable substrates .

Basic: What spectroscopic data discrepancies arise from hydration equilibria?

Answer:
¹H NMR may show split peaks for hydrated (geminal diol) and anhydrous forms, complicating integration. For example, Odanacatib precursors exhibit diol signals at δ 5.8–6.2 ppm, requiring controlled drying or deuterated solvents to suppress equilibrium shifts .

Advanced: How do trifluoromethyl groups impact mechanistic pathways in enzyme inhibition studies?

Answer:
The CF₃ group acts as a transition-state mimic, forming strong hydrogen bonds with acetylcholinesterase (AChE) active sites. Kinetic assays (e.g., slow-binding inhibition) and MD simulations demonstrate that the 2,5-dichloro substituents enhance binding affinity (Ki < 1 nM) by complementing hydrophobic pockets in AChE .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(2,5-Dichlorophenyl)-2,2,2-trifluoroethanone
Reactant of Route 2
Reactant of Route 2
1-(2,5-Dichlorophenyl)-2,2,2-trifluoroethanone

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